molecular formula C27H29FN2O3 B4927842 1-(3-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

1-(3-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

Cat. No. B4927842
M. Wt: 448.5 g/mol
InChI Key: ZRIMXPRLXVWPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMeBzMPip or ML315. It is a small molecule inhibitor that has been shown to have promising results in various preclinical studies.

Mechanism of Action

FMeBzMPip exerts its pharmacological effects by inhibiting the activity of PDE4, which is an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels. The inhibition of PDE4 leads to an increase in cAMP levels, which in turn activates CREB. The activation of CREB has been shown to have neuroprotective effects and can improve cognitive function.
Biochemical and Physiological Effects:
FMeBzMPip has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. FMeBzMPip has also been shown to have antipsychotic effects in animal models of schizophrenia and addictive effects in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMeBzMPip is its specificity for PDE4, which makes it a potential candidate for the treatment of various disorders without causing unwanted side effects. However, one of the limitations of FMeBzMPip is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on FMeBzMPip. One of the potential applications of FMeBzMPip is in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, FMeBzMPip has been shown to have potential therapeutic applications in the treatment of drug addiction and schizophrenia. Further studies are needed to evaluate the safety and efficacy of FMeBzMPip in humans, and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of FMeBzMPip involves a multi-step process that includes the preparation of intermediate compounds. The final product is obtained through a reaction between 1-(3-fluoro-4-methoxybenzyl)-4-piperidinecarboxylic acid and 3'-methoxy-2-biphenylamine. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

FMeBzMPip has been studied extensively in various preclinical models for its potential therapeutic applications. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 4 (PDE4), cyclic AMP response element-binding protein (CREB), and dopamine D2 receptor. These inhibitory effects make FMeBzMPip a potential candidate for the treatment of various disorders, including Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3/c1-32-22-7-5-6-21(17-22)23-8-3-4-9-25(23)29-27(31)20-12-14-30(15-13-20)18-19-10-11-26(33-2)24(28)16-19/h3-11,16-17,20H,12-15,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIMXPRLXVWPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methoxybenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.